molecular formula C11H15NO2 B1358596 2-(3-Methoxyphenyl)morpholine CAS No. 1017395-60-6

2-(3-Methoxyphenyl)morpholine

Cat. No.: B1358596
CAS No.: 1017395-60-6
M. Wt: 193.24 g/mol
InChI Key: NTLJFWAWNVWBLY-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)morpholine typically involves the reaction of 3-methoxyaniline with epichlorohydrin, followed by cyclization with morpholine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxyphenyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(3-Hydroxyphenyl)morpholine.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products:

    Oxidation: 2-(3-Hydroxyphenyl)morpholine

    Reduction: 2-(3-Aminophenyl)morpholine

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxyphenyl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a scaffold for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)morpholine involves its interaction with specific molecular targets. The methoxy group enhances its ability to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic outcomes. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

  • 2-(3-Hydroxyphenyl)morpholine
  • 2-(3-Aminophenyl)morpholine
  • 2-(3-Chlorophenyl)morpholine

Comparison: 2-(3-Methoxyphenyl)morpholine is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. Compared to its hydroxyl and amino analogs, the methoxy derivative may exhibit different reactivity and interaction with biological targets. The chlorinated analog may have distinct physical properties and reactivity due to the presence of the electronegative chlorine atom.

Properties

IUPAC Name

2-(3-methoxyphenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-4-2-3-9(7-10)11-8-12-5-6-14-11/h2-4,7,11-12H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLJFWAWNVWBLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640604
Record name 2-(3-Methoxyphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017395-60-6
Record name 2-(3-Methoxyphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methoxyphenyl)morpholine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In a 250 mL round-bottomed flask, 4-benzyl-2-(3-methoxyphenyl)morpholine (2.3 g, 8.12 mmol) and palladium hydroxide on carbon (285 mg, 406 μmol) were combined in methanol (15 ml). The suspension was stirred at room temperature under a balloon of hydrogen overnight. The system was evacuated with argon 3 times. The reaction mixture was filtered through Celite, and the filtercake washed several times with methanol. The combined filtrate and washes were concentrated in vacuo to afford 2-(3-methoxy-phenyl)-morpholine (0.88 g, 56%) which was directly used for next step. (M+H)+=194 m/e.
Name
4-benzyl-2-(3-methoxyphenyl)morpholine
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
285 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve 2-(3-methoxyphenyl)-4-(4-nitrophenyl)sulfonyl-morpholine (11.2 g, 29.6 mmol) in ACN (150 mL) and water (2.67 mL). Add LiOH (6.21 g, 147.99 mmol) while stirring the mixture and followed by 1-propanethiol (13.42 mL, 147.99 mmol). Stir the mixture for 25 h at ambient temperature. Dilute the mixture with EtOAc and add brine. Extract twice with EtOAc. Collect and concentrate the extracts to ˜200 mL under reduced pressure, then wash three times with 1N HCl. Combine the aqueous acid extracts and add Na2CO3 until the mixture is basic. Extract the basic solution three times with EtOAc; combine the extracts; wash the extracts with brine; and dry over Na2SO4. Filter; collect the filtrate; and remove the solvents under reduced pressure to provide a residue. Purify the residue via flash column chromatography eluting with EtOAc, followed by a 5-100% gradient of (10% 2M NH3 in MeOH)/DCM. Combine the product fractions, and remove the solvents under reduced pressure to provide the title compound as a yellow oil (3.09 g, 15.99 mmol). MS (m/z): 194 (M+1).
Name
2-(3-methoxyphenyl)-4-(4-nitrophenyl)sulfonyl-morpholine
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
2.67 mL
Type
solvent
Reaction Step One
Name
Quantity
6.21 g
Type
reactant
Reaction Step Two
Quantity
13.42 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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